Isoamyl gallate
Overview
Description
Isoamyl Gallate, also known as Gallic Acid Isoamyl Ester or 3-Methylbutyl 3,4,5-Trihydroxybenzoate , is a compound with the molecular formula C₁₂H₁₆O₅ .
Synthesis Analysis
Isoamyl alcohol can be produced industrially by microbial fermentation . In a study, Saccharomyces cerevisiae was engineered for the synthesis of isoamyl alcohol via de novo leucine biosynthetic pathway coupled with Ehrlich degradation pathway . Two strategies were used: (1) reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters; (2) overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .Molecular Structure Analysis
The molecular structure of this compound is C₁₂H₁₆O₅ with an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da .Scientific Research Applications
Synthesis and Catalysis
Synthesis using Immobilized Phosphotungstic Acid : A study by Han (2005) focused on synthesizing isoamyl gallate using phosphotungstic acid immobilized on active carbon as a catalyst. The research optimized reaction conditions, achieving an average yield of 88.6% (Yanjing Han, 2005).
Enzymatic Sulfation : Koizumi et al. (1992) reported the use of bacterial arylsulfotransferase for the sulfation of this compound. This study highlighted the potential of using enzymes for modifying this compound's chemical structure (M. Koizumi et al., 1992).
Metal Complexes Study : Research by Li, Ye, and Jiang (2018) explored the electrochemical properties of copper alloy isoamylate gallate. The study provided insights into the interaction of metal ions with this compound (Rushi Li, S. Ye, Hongtao Jiang, 2018).
Food and Beverage Industry Applications
- Wine Storage : Lambropoulos and Roussis (2007) investigated the role of this compound in the storage of white wine, finding it effective in inhibiting the decrease of volatile esters and terpenes, which are crucial for the wine's aroma (I. Lambropoulos, I. Roussis, 2007).
Environmental and Health Applications
Biodegradable Materials : Latos‐Brozio and Masek (2020) researched the use of gallates, including this compound, in biodegradable polymers. They found that gallates could be used as antioxidants and stabilizers in environmentally friendly materials (Malgorzata Latos‐Brozio, A. Masek, 2020).
Safety and Hazards
Isoamyl alcohol, which can be produced from Isoamyl Gallate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Isoamyl gallate is a benzene-based compound that exhibits antibiotic activity . It is primarily used to treat muscle tissue damage from overexertion or injury, as well as muscle inflammation caused by infection with bacteria that are resistant to other antibiotics .
Mode of Action
The antibiotic activity of this compound may be due to its ability to inhibit the transport of glucose across the bacterial cell membrane, thus preventing glycolysis within the bacterial cell . This disruption of a fundamental metabolic process can lead to the death of the bacteria, thereby treating the infection.
Biochemical Pathways
This compound’s action is linked to the leucine biosynthetic pathway and the Ehrlich degradation pathway . The leucine biosynthetic pathway is responsible for the synthesis of the amino acid leucine, which is essential for protein synthesis and other cellular functions. The Ehrlich degradation pathway, on the other hand, is involved in the breakdown of amino acids. This compound’s interaction with these pathways can lead to changes in cellular metabolism, affecting the production of certain proteins and other compounds .
Pharmacokinetics
It is known that this compound is soluble in water and alcohol, but insoluble in ether, chloroform, and benzene . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antibiotic activity. By inhibiting glucose transport and thus glycolysis in bacterial cells, this compound can cause bacterial death, helping to clear infections and reduce inflammation .
properties
IUPAC Name |
3-methylbutyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMTWYWCLVMFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179558 | |
Record name | Isopentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2486-02-4 | |
Record name | Isoamyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2486-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0N2645G7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antibacterial properties of isoamyl gallate?
A: Research suggests that this compound demonstrates antibacterial activity against various Vibrio and Aeromonas species. [] Studies reveal its effectiveness against Vibrio vulnificus, V. mimicus, V. parahaemolyticus, and Aeromonas sobria. [] This antibacterial action is attributed to this compound being bactericidal at its minimum inhibitory concentration (MIC), unlike some other polyphenols like penta-O-galloyl-β-D-glucose (PGG). [] Interestingly, combining this compound with kanamycin significantly reduces the MIC of kanamycin against V. vulnificus and V. mimicus. []
Q2: How does the structure of this compound contribute to its antioxidant activity?
A: this compound's antioxidant activity is largely attributed to its phenolic hydroxyl groups, a characteristic shared with other potent antioxidants like propyl gallate and butylated hydroxyanisole (BHA). [, , ] These hydroxyl groups can donate hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid oxidation. []
Q3: How does the pH of the environment affect the anti-botulinal activity of this compound?
A: Studies show that the anti-botulinal activity of this compound is influenced by the presence and pH of phosphate buffer. [] In a prereduced Thiotone-yeast extract-glucose (TYG) broth, adding phosphate buffer at pH 7.0 enhances the inhibitory effect of this compound on Clostridium botulinum. [] This suggests that the pH of the environment plays a crucial role in optimizing the compound's efficacy against this bacterium.
Q4: Can this compound be used to stabilize vitamins in food products?
A: Research suggests that this compound might be a suitable antioxidant for stabilizing vitamins in food products. [] Studies demonstrate that the degradation of vitamins, often accelerated by oxidized fatty acids and lipid peroxidation products, can be mitigated by incorporating antioxidants like this compound. []
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